molecular formula C21H31Cl2N3O2 B12767047 Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride CAS No. 96111-71-6

Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride

Cat. No.: B12767047
CAS No.: 96111-71-6
M. Wt: 428.4 g/mol
InChI Key: NTTNQLPFQXCASZ-UHFFFAOYSA-N
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Description

Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an acetamide group, an amino group, and a diethylamino group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenethyloxybenzylamine derivative, followed by the introduction of the diethylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(methylamino)-
  • Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(ethylamino)-

Uniqueness

The uniqueness of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

96111-71-6

Molecular Formula

C21H31Cl2N3O2

Molecular Weight

428.4 g/mol

IUPAC Name

N-[[5-amino-2-(2-phenylethoxy)phenyl]methyl]-2-(diethylamino)acetamide;dihydrochloride

InChI

InChI=1S/C21H29N3O2.2ClH/c1-3-24(4-2)16-21(25)23-15-18-14-19(22)10-11-20(18)26-13-12-17-8-6-5-7-9-17;;/h5-11,14H,3-4,12-13,15-16,22H2,1-2H3,(H,23,25);2*1H

InChI Key

NTTNQLPFQXCASZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NCC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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